- Processes for conversion of biologically derived mevalonic acid, United States, , ,
Cas no 74-84-0 (Ethane)
Ethane structure
Ethane
74-84-0
C2H6
30.0690
MFCD00009023
565234
Ethane Properties
Names and Identifiers
-
- Ethane
- Bimethyl
- Dimethyl
- Ethylhydride
- HSDB941
- Methylmethane
- Ethane[UN1035][Flammablegas]
- Ethane,refrigeratedliquid
- Ethane,refrigeratedliquid[UN1961][Flammablegas]
- UN1035
- UN1961
- C2H6
- R170
- R 170 (hydrocarbon)
- ethyl hydride
- R 170
- L99N5N533T
- Alkanes, C2-3
- ETHANE-1,1-D2
- ETHANE-1,2-D2
- OET
- Alkanes, C1-2
- Liquid overheads
- Ethylidyne radical
- ETHANE, LIQUID
- Ethane, >=99%
- Ethane, 99.99%
- Ethane, refrigerated liquid
- C[C]
- Ethane, >=99.95% (GC)
- 1,1,1,2,2,2-Ethanehexaylradical
- +Expand
-
- MFCD00009023
- OTMSDBZUPAUEDD-UHFFFAOYSA-N
- 1S/C2H6/c1-2/h1-2H3
- C([H])([H])([H])C([H])([H])[H]
Computed Properties
- 30.04700
- 0
- 0
- 0
- 30.0469501914 g/mol
- 2
- 0
- 0
- 0
- 0
- 0
- 0
- 1
- 1.3
- nothing
- 0
- 0
- 30.07
Experimental Properties
- 1.02620
- 0.00000
- 13,3758
- 1.0007528 (760 nm)
- 184.55 ºC
- -172.0 ºC
- 37.95 atm ( 21.1 °C)
- -129.5±6.6 ºC,
- 0.00 M
- Colorless and odorless smell [1]
- Stable. Highly flammable. Readily forms explosive mixtures with air. Incompatible with strong oxidizing agents.
- Insoluble in water, soluble in ethanol \ ether \ acetone \ benzene [15]
- 48(at 25℃)
- 0.74 g/cm3
- INDEX OF REFRACTION: 1.0377 @ 0 °C/D & 546 MM HG
- Odorless
Ethane Security Information
- KH3800000
- -
- 2.1
- S9-S16-S33
- R12
- 2.1
- F+
- UN 1035 2.1
- Flammable
- R12
- 13%
- 2.1
- 4.5-31
Ethane Customs Data
- 2901100000
-
China Customs Code:
2901100000Overview:
2901100000 Saturated acyclic hydrocarbon.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported
Summary:
2901100000 saturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Ethane Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Davicat SiAl 3113 Solvents: Water ; 36 bar, 300 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Zinc ; 6 h, 1 bar, 420 °C
Reference
- Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796,
Synthetic Circuit 3
Reaction Conditions
1.1R:Cs2CO3, C:Cu, S:66796-30-3, S:H2O, S:Me2CHOH, 15 h, rt
Reference
- Adjacent Copper Single Atoms Promote C-C Coupling in Electrochemical CO2 Reduction for the Efficient Conversion of EthanolJournal of the American Chemical Society, 2023, 145(31), 17253-17264,
Synthetic Circuit 4
Reaction Conditions
1.1R:O2, C:Ag, C:ZnO, 20 min
Reference
- Illustrating the Fate of Methyl Radical in Photocatalytic Methane Oxidation over Ag-ZnO by in situ Synchrotron Radiation Photoionization Mass SpectrometryAngewandte Chemie, 2023, 62(32), e202304352,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium phosphide (RuP2) , Molybdenum phosphide (MoP) , Silica Gel 60 ; 2 h, 600 °C; 600 °C → 450 °C; 15 min, 450 °C
1.2 Reagents: Hydrogen ; 9 h, 100 mbar, 450 °C
1.2 Reagents: Hydrogen ; 9 h, 100 mbar, 450 °C
Reference
A Highly Stable Bimetallic Transition Metal Phosphide Catalyst for Selective Dehydrogenation of n-Heptane
ChemCatChem,
2022,
14(18),
,
Synthetic Circuit 6
Reaction Conditions
1.1 5 mbar, 370 °C → 765 °C
Reference
The interplay between chemistry and heat/mass transfer during the fast pyrolysis of cellulose
Reaction Chemistry & Engineering,
2016,
1(5),
555-566
,
Ethane Raw materials
Ethane Preparation Products
- 1-Methyl-2-propylbenzene (1074-17-5)
- 1-tert-Butyl-2-methylbenzene (1074-92-6)
- Hexylbenzene (1077-16-3)
- Methylcyclohexane (108-87-2)
- 2,3-dimethyl-1,3-pentadiene (1113-56-0)
- 1,1-Dimethyl-2-propen-1-ol (115-18-4)
- Acetaldehyde, hydroxy-(9CI) (141-46-8)
- 1,3-DIETHYLBENZENE (141-93-5)
- 2-Heptene, (2E)- (14686-13-6)
- trans-3-Heptene (14686-14-7)
- 1-methyl-4-pentylbenzene (1595-09-1)
- 2-Butyltoluene (1595-11-5)
- Benzene, 1,2-dipropyl- (17171-71-0)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- trans-1,3-Dimethylcyclopentane (~70%) (1759-58-6)
- 2-Hexene, 3-methyl- (17618-77-8)
- methoxy radical (2143-68-2)
- 1-Ethyl-1-cyclopentene (2146-38-5)
- Methyl (2229-07-4)
- 4-methyl-5,6-dihydro-2H-pyran-2-one (2381-87-5)
- Cyclopentane,1,3-dimethyl-, (1R,3S)-rel- (2532-58-3)
- 2-Ethyl-m-xylene (2870-04-4)
- Cyclopentane (287-92-3)
- 2,4-Hexadiene,2-methyl- (28823-41-8)
- Me ester-(E)-5-Hydroxy-3-methyl-2-pentenoic acid (35066-36-5)
- 5-Methyl-1-hexene (3524-73-0)
- Cellobiosan (35405-71-1)
- 2-Propanol,1-(1-methylethoxy)- (3944-36-3)
- Pentane, methyl- (43133-95-5)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
- 1,2,3,4-Tetramethylbenzene (488-23-3)
- Indane (496-11-7)
- (1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol (498-07-7)
- Aspirin (50-78-2)
- D(+)-Glucose (50-99-7)
- o-Cymene (527-84-4)
- Hexadecane (544-76-3)
- 3-Methyl-2-butanone (563-80-4)
- (±)-1,2-Propanediol (57-55-6)
- cis-2-Butene (590-18-1)
- Butanoic acid,2-hydroxy- (600-15-7)
- Tridecane (629-50-5)
- Trimethylacetaldehyde (630-19-3)
- (Z)-2-Heptene (6443-92-1)
- 5-Hydroxymethylfurfural (67-47-0)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 3,5-dimethylcyclopentene (7459-71-4)
- 3-Methyl-3-buten-1-ol (763-32-6)
- (3Z)-3-Heptene (7642-10-6)
- NSC245044 (769-57-3)
- 1,6-Anhydro-β-d-cellotriose (78797-67-8)
- 2-Pentene, 3-ethyl- (816-79-5)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 2-Methylbutyraldehyde (96-17-3)
- 1,3-Diisopropylbenzene (99-62-7)
Ethane Related Literature
-
Huahua Fan,Xiaowa Nie,Haozhi Wang,Michael J. Janik,Chunshan Song,Xinwen Guo Catal. Sci. Technol. 2020 10 8359
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Fatima Jalid,Tuhin Suvra Khan,M. Ali Haider Catal. Sci. Technol. 2021 11 97
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Hao Wang,Dawei Luo,Ever Velasco,Liang Yu,Jing Li J. Mater. Chem. A 2021 9 20874
-
Andreas Schneemann,Yuan Jing,Jack D. Evans,Takashi Toyao,Yuh Hijikata,Yuichi Kamiya,Ken-ichi Shimizu,Nicholas C. Burtch,Shin-ichiro Noro Dalton Trans. 2021 50 10423
-
Yizhi Xiang,Hui Wang,Jihong Cheng,John Matsubu Catal. Sci. Technol. 2018 8 1500
-
Yalan Wang,Ping Hu,Jia Yang,Yi-An Zhu,De Chen Chem. Soc. Rev. 2021 50 4299
-
Yaping Zhang,Daofei Lv,Jiayu Chen,Zewei Liu,Chongxiong Duan,Xin Chen,Wenbing Yuan,Hongxia Xi,Qibin Xia New J. Chem. 2021 45 8045
-
Sara Najari,Samrand Saeidi,Patricia Concepcion,Dionysios D. Dionysiou,Suresh K. Bhargava,Adam F. Lee,Karen Wilson Chem. Soc. Rev. 2021 50 4564
-
Kiki Adi Kurnia,Pranesh Matheswaran,Choo Jia How,Mohd. Hilmi Noh,Yuly Kusumawati New J. Chem. 2020 44 11155
-
Courtney Ennis,Hanqiu Yuan,S. J. Sibener,Ralf I. Kaiser Phys. Chem. Chem. Phys. 2011 13 17870